1,4-Dichlorobutane
Overview
Description
1,4-Dichlorobutane is a chloroalkane with the molecular formula C₄H₈Cl₂. It is one of several structural isomers of dichlorobutane. This compound is a colorless liquid with low flammability and is of interest for specialized synthetic uses .
Mechanism of Action
Target of Action
1,4-Dichlorobutane is a chloroalkane with the molecular formula (CH2CH2Cl)2 . It is primarily used in the synthesis of 5-membered ring heterocycles . The primary targets of this compound are the molecules involved in these synthesis reactions.
Mode of Action
This compound interacts with its targets through chemical reactions. For example, it can react with sodium sulfide to produce tetrahydrothiophene . It can also react with lithium wire to produce 1,4-dilithiobutane .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of 5-membered ring heterocycles . The downstream effects of these reactions can vary depending on the specific heterocycle being synthesized.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For example, in the synthesis of tetrahydrothiophene, this compound would result in the formation of a 5-membered sulfur-containing ring .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For example, its reaction with sodium sulfide to form tetrahydrothiophene would require an environment where both this compound and sodium sulfide are present .
Biochemical Analysis
Biochemical Properties
It’s also used in the synthesis of 5-membered ring heterocycles .
Dosage Effects in Animal Models
In a 4-week repeated oral dose toxicity study in rats, 1,4-Dichlorobutane was administered once daily by gavage to male rats at dose levels of 0, 100, 300, and 1,000 mg/kg/day . At 1,000 mg/kg/day, an increase in the clinical signs and weights of the liver and kidneys was observed in the male rats .
Preparation Methods
Chemical Reactions Analysis
1,4-Dichlorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo substitution reactions with strong bases to form compounds such as 1,4-dibromobutane.
Formation of Heterocycles: 1,4-Dihalobutanes are well-suited for the synthesis of five-membered ring heterocycles.
Formation of Organometallic Compounds: Treatment with lithium wire gives 1,4-dilithiobutane.
Scientific Research Applications
1,4-Dichlorobutane has several scientific research applications:
Synthesis of Ligands: It is extensively used in the synthesis of a variety of ligands, including 1,1′-(1,4-butanediyl)bis(imidazole) (bbi), which is used to prepare coordination polymers and metal-organic frameworks.
Synthesis of Natural Products: It can be used as a reagent in the synthesis of natural products such as spiro[4.5]-δ-damascone.
Pharmaceutical Intermediate: It is used as an active pharmaceutical intermediate.
Organic Solvent: This compound can be used as an organic solvent for ion-transfer voltammetry at water interfaces.
Comparison with Similar Compounds
1,4-Dichlorobutane can be compared with other similar compounds such as:
1,2-Dichlorobutane: Another structural isomer of dichlorobutane, which has chlorine atoms on adjacent carbon atoms.
1,3-Dichloropropane: A similar compound with three carbon atoms and two chlorine atoms.
1,6-Dichlorohexane: A similar compound with six carbon atoms and two chlorine atoms.
This compound is unique due to its specific structure, which allows it to form five-membered ring heterocycles and organometallic compounds .
Properties
IUPAC Name |
1,4-dichlorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c5-3-1-2-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDRSWPQXHESDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CCl | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
Record name | 1,4-DICHLOROBUTANE | |
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DSSTOX Substance ID |
DTXSID5021918 | |
Record name | 1,4-Dichlorobutane | |
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Molecular Weight |
127.01 g/mol | |
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Physical Description |
1,4-dichlorobutane is a colorless mobile liquid with a mild pleasant odor. (NTP, 1992), Liquid, Colorless liquid with a mild pleasant odor; [CAMEO] | |
Record name | 1,4-DICHLOROBUTANE | |
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Record name | Butane, 1,4-dichloro- | |
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Boiling Point |
309 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
104 °F (NTP, 1992) | |
Record name | 1,4-DICHLOROBUTANE | |
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Density |
1.1408 (NTP, 1992) - Denser than water; will sink | |
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Vapor Density |
4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 1,4-DICHLOROBUTANE | |
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Vapor Pressure |
4 mmHg at 68 °F (NTP, 1992), 4.13 [mmHg] | |
Record name | 1,4-DICHLOROBUTANE | |
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Record name | 1,4-Dichlorobutane | |
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CAS No. |
110-56-5 | |
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Record name | 1,4-Dichlorobutane | |
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Record name | Butane, 1,4-dichloro- | |
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Record name | 1,4-Dichlorobutane | |
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Record name | 1,4-dichlorobutane | |
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Record name | 1,4-DICHLOROBUTANE | |
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Melting Point |
-35.1 °F (NTP, 1992) | |
Record name | 1,4-DICHLOROBUTANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research has explored the behavior of 1,4-dichlorobutane in binary mixtures with various solvents. For instance, it exhibits positive excess molar volumes when mixed with cyclohexane, benzene, 1,2-dimethylbenzene, and 1,3,5-trimethylbenzene. [] This suggests weaker interactions between unlike molecules compared to like molecules in the mixture. Conversely, it shows negative excess molar volumes with methylbenzene, indicating stronger interactions between unlike molecules. []
A: Studies using a transitiometric method have shown that the isobaric thermal expansivity of liquid this compound changes with both temperature and pressure. [] Interestingly, a specific pressure range exists where the rate of change of thermal expansivity with temperature, at constant pressure, becomes zero. []
A: Yes, this compound can be used as a starting material to synthesize tetrahydrothiophene. Utilizing iodine as a catalyst and reacting this compound with sodium sulfide under reflux conditions yields tetrahydrothiophene with high purity. []
A: this compound plays a crucial role in synthesizing a novel type of cyclic P,N-ligands, specifically pyridyl-containing phospholanes. Reacting primary phosphines with this compound in a superbasic medium facilitates the formation of these cyclic ligands. []
A: this compound serves as a key monomer in the synthesis of polysulfide polymers like poly(butylene disulfide) and poly(butylene tetrasulfide). These polymers are formed through reactions with sodium disulfide or sodium tetrasulfide, respectively. []
A: The predictive capabilities of the UNIFAC model have been tested for mixtures of pentan-3-one + this compound. This model shows promise in predicting vapor-liquid equilibrium data, particularly for vapor phase composition and pressure, with reasonable accuracy. []
A: Studies analyzing enthalpies of mixing between various dichloroalkanes and n-hexane reveal that the strength of intermolecular interactions decreases as the intramolecular distance between chlorine atoms within the dichloroalkane molecule decreases. [] This phenomenon, known as the proximity effect, highlights the impact of structural variations on intermolecular interactions.
A: A 4-week repeated oral dose toxicity study in rats identified the liver and kidneys as target organs for this compound toxicity. [] At higher doses, adverse effects included changes in liver and kidney weights, alongside alterations in serum biochemistry markers, highlighting potential hepatotoxicity and nephrotoxicity. []
- NMR Spectroscopy: Used to identify the structure of this compound radiolysis products and determine the molecular weight of synthesized polymers. [, , ]
- Mass Spectrometry: Aids in identifying the products formed during the thermal treatment of a MgCl2/THF/TiCl4 bimetallic complex catalyst, including this compound. []
- Infrared Spectroscopy: Used to characterize the products of this compound reactions, study rotational isomerism in its derivatives, and analyze polysulfide polymers. [, , , ]
- Raman Spectroscopy: Complements infrared spectroscopy in studying rotational isomerism in this compound derivatives and characterizing polysulfide polymers. [, ]
ANone: Various spectroscopic methods prove valuable in analyzing this compound and related compounds. These include:
A: Research on 1,3-dichloropropane, a structural analogue of this compound, shows its primary route of metabolism involves cytochrome P450-dependent oxidation and, to a lesser extent, glutathione (GSH)-dependent conjugation. [] Understanding the metabolic pathways of structurally similar compounds can offer insights into the potential environmental fate and degradation of this compound.
A: While potassium dicyclopentadienedicarboxylate (KDCPDCA) effectively crosslinks halide-containing polymers like chlorinated polypropylene and polyvinyl chloride, exploring alternative crosslinkers remains relevant. [] This exploration seeks to identify compounds or methodologies that offer improved performance, cost-effectiveness, or reduced environmental impact compared to using KDCPDCA.
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